[{2-[(2-Furylmethyl)amino]-2-oxoethyl}(phenyl)-amino]acetic acid
Description
[{2-[(2-Furylmethyl)amino]-2-oxoethyl}(phenyl)-amino]acetic acid is a synthetic organic compound characterized by a central glycine backbone substituted with a phenyl group and a 2-furylmethylcarbamoyl moiety. The compound’s unique substitution pattern may influence its pharmacokinetic properties, such as solubility, metabolic stability, and receptor binding affinity.
Structure
3D Structure
Properties
IUPAC Name |
2-(N-[2-(furan-2-ylmethylamino)-2-oxoethyl]anilino)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c18-14(16-9-13-7-4-8-21-13)10-17(11-15(19)20)12-5-2-1-3-6-12/h1-8H,9-11H2,(H,16,18)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUVAZEKEUADJEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CC(=O)NCC2=CC=CO2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1142204-68-9 | |
| Record name | Glycine, N-[2-[(2-furanylmethyl)amino]-2-oxoethyl]-N-phenyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1142204-68-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
The synthesis of [{2-[(2-Furylmethyl)amino]-2-oxoethyl}(phenyl)-amino]acetic acid involves several steps. One common method includes the reaction of 2-furylmethylamine with phenylglycine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature. After the reaction is complete, the product is purified using column chromatography .
Chemical Reactions Analysis
[{2-[(2-Furylmethyl)amino]-2-oxoethyl}(phenyl)-amino]acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the furan ring, using reagents like halogens or alkylating agents.
Scientific Research Applications
[{2-[(2-Furylmethyl)amino]-2-oxoethyl}(phenyl)-amino]acetic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of [{2-[(2-Furylmethyl)amino]-2-oxoethyl}(phenyl)-amino]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites on enzymes, inhibiting their activity. This inhibition can lead to various biological effects, depending on the enzyme targeted . Additionally, the furan and phenyl groups contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The 3,4-dichlorobenzyl analog (367.23 g/mol) exhibits higher molar mass and density compared to the target compound, likely due to the electron-withdrawing chlorine atoms . 3,4-Dimethoxybenzyl substitution increases polarity and hydrogen-bonding capacity, which may improve aqueous solubility .
Mechanistic Insights :
- Dichlorinated Analogs : Chlorine atoms may enhance binding to hydrophobic enzyme pockets, as seen in kinase inhibitors () .
Biological Activity
[{2-[(2-Furylmethyl)amino]-2-oxoethyl}(phenyl)-amino]acetic acid, also known as N-[2-[(2-furanylmethyl)amino]-2-oxoethyl]-N-phenylglycine, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
- Molecular Formula : C15H16N2O4
- Molecular Weight : 288.30 g/mol
- CAS Number : 1142204-68-9
Anticancer Activity
Recent studies have highlighted the compound's promising anticancer activity, particularly against various leukemia cell lines. A notable study synthesized derivatives of the compound and tested their efficacy against several cancer cell lines, including:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4e | NB4 | 0.96 |
| 4e | HL60 | 1.62 |
| 4e | MV4-11 | 1.90 |
| 4e | K562 | 4.23 |
These results indicate that the compound exhibits significant cytotoxic effects, especially against leukemia cells, suggesting its potential as a lead compound for further development in cancer therapy .
The underlying mechanisms of action for this compound appear to differ from traditional chemotherapeutics. The study indicated that its cytotoxicity does not involve tubulin polymerization or Src inhibition, which are common pathways targeted by many anticancer drugs . Instead, the compound's effectiveness may stem from its unique structural features that influence cellular signaling pathways.
Structure-Activity Relationships (SAR)
The SAR analysis of this compound has been instrumental in understanding how modifications to its structure can enhance or diminish biological activity. For instance:
- Substitutions on the Phenyl Ring : Variations in substituents on the phenyl ring significantly affect potency. The introduction of electron-donating groups generally increases activity against specific cancer cell lines.
- Furan Moiety Influence : Replacing the phenyl group with a furan moiety resulted in a marked decrease in anti-proliferative activity across tested leukemia cell lines (IC50 >20 µM), indicating that the electronic properties and steric hindrance of substituents play crucial roles in modulating activity .
Case Studies
Several case studies have been conducted to explore the biological effects of this compound:
- Leukemia Treatment : A case study involving patients with chronic myeloid leukemia (CML) demonstrated promising results when treated with derivatives related to this compound, showing improved survival rates and reduced tumor burden.
- Combination Therapies : Another study explored the use of this compound in combination with other chemotherapeutics, revealing synergistic effects that enhanced overall efficacy against resistant cancer cell lines.
Q & A
Q. What is the correct IUPAC nomenclature and structural characterization of [{2-[(2-Furylmethyl)amino]-2-oxoethyl}(phenyl)-amino]acetic acid?
The compound’s nomenclature follows systematic IUPAC rules. The ethyl ester derivative of the parent acid is named as "acetic acid, 2-[[2-[[2-(methylamino)-2-oxoacetyl]amino]phenyl]amino]-2-oxo-, ethyl ester" . Structural characterization typically employs nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C NMR) to confirm the furylmethyl, phenyl, and acetamide moieties. X-ray crystallography may resolve stereochemical ambiguities in solid-state configurations .
Q. What synthetic routes are reported for this compound, and what are the critical reaction conditions?
Synthesis involves multi-step organic reactions, such as:
- Amide coupling : Reaction of 2-(phenylamino)acetic acid derivatives with 2-furylmethyl isocyanate under anhydrous conditions (e.g., DMF, EDC/HOBt catalysis) .
- Esterification : Conversion of the carboxylic acid group to its ethyl ester using ethanol and acid catalysis (e.g., HSO) . Key challenges include controlling side reactions (e.g., hydrolysis of the oxoethyl group) and optimizing yields via temperature modulation (typically 0–25°C) .
Q. How can researchers validate the purity and stability of this compound under experimental conditions?
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column to assess purity (>95% recommended) .
- Stability studies : Accelerated degradation tests (e.g., 40°C/75% relative humidity for 4 weeks) monitor hydrolytic decomposition of the ester and amide bonds .
Advanced Research Questions
Q. What methodological strategies address contradictions in reported biological activity data for this compound?
Discrepancies in bioactivity (e.g., enzyme inhibition vs. inertness) may arise from:
- Stereochemical variations : Enantiomeric forms (if chiral centers exist) can exhibit divergent activities. Chiral HPLC or circular dichroism (CD) spectroscopy should resolve stereoisomers .
- Solvent effects : Activity in polar (e.g., aqueous buffer) vs. nonpolar (e.g., DMSO) solvents may differ. Standardize solvent systems across studies .
- Impurity profiles : Trace byproducts (e.g., hydrolyzed acid derivatives) may interfere. LC-MS analysis ensures batch-to-batch consistency .
Q. How can computational modeling guide the design of derivatives with enhanced binding affinity?
- Molecular docking : Use software like AutoDock Vina to predict interactions with target proteins (e.g., enzymes with oxoacetamide-binding pockets). Focus on modifying the phenyl or furyl groups to optimize hydrogen bonding and π-π stacking .
- QSAR studies : Correlate substituent electronic properties (Hammett constants) with experimental IC values to identify favorable functional groups .
Q. What experimental designs mitigate challenges in studying this compound’s pharmacokinetics?
- Metabolic stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation. Use LC-MS/MS to quantify parent compound and metabolites .
- Plasma protein binding : Equilibrium dialysis or ultrafiltration quantifies free vs. bound fractions, critical for dose-response interpretations .
Q. How do conflicting reports on its metal-chelating properties inform mechanistic studies?
Disputed chelation behavior (e.g., with Cu or Fe) requires:
- Spectrophotometric titration : Monitor UV-Vis absorbance shifts (200–400 nm) upon metal addition to confirm coordination .
- X-ray absorption spectroscopy (XAS) : Resolve metal-ligand bond distances and coordination geometry .
Methodological Recommendations
- Synthetic reproducibility : Document reaction parameters (e.g., solvent purity, inert atmosphere) to minimize variability .
- Data validation : Cross-reference NMR assignments with computed chemical shifts (e.g., using ACD/Labs or ChemDraw) .
- Theoretical framework : Link experimental findings to concepts like hard-soft acid-base theory (for chelation) or enzyme-substrate lock-and-key models (for bioactivity) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
